![molecular formula C18H19NO3 B250445 Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a synthetic compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been studied extensively for its potential therapeutic applications in a variety of conditions, including growth hormone deficiency, osteoporosis, and muscle wasting.
Mecanismo De Acción
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate works by binding to the ghrelin receptor, which is primarily located in the hypothalamus. This binding stimulates the release of growth hormone-releasing hormone (GHRH) and increases the production of GH and IGF-1. This compound also has an indirect effect on GH secretion by inhibiting the release of somatostatin, a hormone that suppresses GH release.
Biochemical and Physiological Effects:
The primary effect of this compound is an increase in GH and IGF-1 levels. This can lead to a variety of physiological effects, including increased muscle mass, improved bone density, and enhanced cognitive function. In addition, this compound has been shown to improve sleep quality and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate in lab experiments is its ability to stimulate GH and IGF-1 production without the need for exogenous hormone administration. This can simplify experimental design and reduce the risk of confounding variables. However, one limitation of using this compound is its potential to cause off-target effects due to its interaction with other receptors in the body.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate. One area of interest is its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and cognitive decline. Additionally, further investigation is needed to determine the long-term effects of this compound use, particularly with regard to its effects on cardiovascular health and cancer risk. Finally, there is a need for more research on the optimal dosing and administration of this compound for various conditions.
Métodos De Síntesis
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is synthesized by a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl isocyanate, followed by reaction with 2-ethyl-6-methylphenylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate has been the subject of numerous scientific studies, both in vitro and in vivo. It has been shown to increase GH and IGF-1 levels in healthy volunteers and in patients with growth hormone deficiency. In addition, this compound has been investigated for its potential therapeutic benefits in a variety of conditions, including osteoporosis, muscle wasting, and cognitive decline.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-4-13-7-5-6-12(2)16(13)19-17(20)14-8-10-15(11-9-14)18(21)22-3/h5-11H,4H2,1-3H3,(H,19,20) |
Clave InChI |
VBPHQFYENRHKKZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
